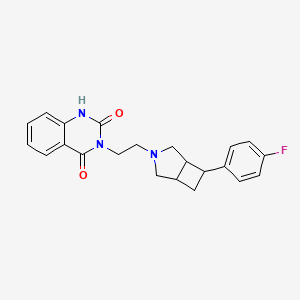

Balaperidone

描述

Historical Perspectives in Neuropsychopharmacology of Dopamine (B1211576) and Serotonin (B10506) Receptors

The latter half of the 20th century witnessed a paradigm shift in understanding mental health disorders, moving towards a neurobiological basis. The discovery and subsequent elucidation of the roles of dopamine and serotonin in the central nervous system were pivotal. Initially, the "dopamine hypothesis" of schizophrenia gained prominence, suggesting that an overactivity of dopaminergic pathways was a key contributor to psychotic symptoms. This was largely based on the observation that early antipsychotic drugs, such as chlorpromazine (B137089) and haloperidol, exerted their therapeutic effects by blocking dopamine D2 receptors. scbt.com

Simultaneously, research into serotonin (5-hydroxytryptamine or 5-HT) pathways revealed their complex involvement in mood, cognition, and behavior. The development of atypical antipsychotics marked a significant evolution. These agents, unlike their predecessors, exhibited a broader receptor binding profile, often with a high affinity for serotonin 5-HT2A receptors in addition to dopamine D2 receptors. medchemexpress.com This dual antagonism was proposed to be responsible for their improved efficacy against a wider range of symptoms and a more favorable side effect profile. The exploration of further dopamine receptor subtypes, such as D3 and D4, and various serotonin receptors continues to refine our understanding and guide the development of new therapeutic agents.

Evolution of Sodium Channel Modulators in Research

Voltage-gated sodium channels are fundamental to the initiation and propagation of action potentials in excitable cells like neurons. youtube.com The study of compounds that modulate these channels has a rich history, initially rooted in the development of local anesthetics. These early modulators were found to block sodium channels, thereby preventing nerve impulse transmission and inducing localized numbness.

Over time, the role of sodium channel dysfunction in various neurological and psychiatric conditions became increasingly apparent. This led to the exploration of sodium channel modulators for a broader range of applications. Researchers have developed a diverse array of chemical compounds, including agonists, antagonists, and allosteric modulators, to precisely control sodium channel function. scbt.com These tools are crucial for investigating the intricate dynamics of neuronal signaling, synaptic transmission, and cellular excitability. The evolution of this field has progressed from non-selective blockers to the pursuit of subtype-selective modulators, aiming to target specific sodium channel isoforms implicated in particular disease states with greater precision and fewer off-target effects.

Current Paradigms in Ligand-Receptor Interaction Studies Relevant to Balaperidone

The affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a stronger binding affinity. nih.gov Current research emphasizes a comprehensive characterization of these binding affinities across a wide array of receptor subtypes. This data-driven approach allows for a more rational design of compounds with desired therapeutic effects and minimized unwanted side effects. Advanced techniques in structural biology, such as X-ray crystallography and cryo-electron microscopy, are providing unprecedented, atom-level insights into how ligands bind to their receptors, further guiding the development of novel therapeutics.

Structure

3D Structure

属性

IUPAC Name |

3-[2-[6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c23-16-7-5-14(6-8-16)18-11-15-12-25(13-19(15)18)9-10-26-21(27)17-3-1-2-4-20(17)24-22(26)28/h1-8,15,18-19H,9-13H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJWJFKYRFPJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2C1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870043 | |

| Record name | 3-{2-[6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl}quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacodynamics of Balaperidone

Elucidation of Balaperidone's Mechanism of Action in In Vitro Systems

Detailed in vitro studies elucidating the specific mechanisms of this compound's action are not extensively reported in publicly accessible scientific literature.

Dopamine (B1211576) D4 Receptor Antagonism Studies

This compound is identified as a dopamine D4 receptor antagonist. nih.gov The dopamine D4 receptor, a G protein-coupled receptor, is predominantly expressed in the prefrontal cortex and is implicated in cognitive and emotional processes. nih.govnih.gov Antagonism of this receptor is a therapeutic strategy explored for various neuropsychiatric conditions. nih.govnih.gov However, specific in-vitro studies detailing the nature and potency of this compound's antagonism at the D4 receptor are not publicly available.

Serotonin (B10506) 2A Receptor Antagonism Studies

The compound is also known to be a serotonin 5-HT2A receptor antagonist. nih.gov The 5-HT2A receptor is a key target for many atypical antipsychotic medications, and its blockade is a fundamental aspect of their therapeutic effect in conditions like schizophrenia. nih.gov These receptors are widely expressed in the central nervous system and are involved in modulating mood, perception, and cognition. globenewswire.com As with its D4 receptor activity, specific in-vitro research findings quantifying the antagonistic effects of this compound on 5-HT2A receptors have not been published.

Sodium Channel Modulatory Effects

There is no publicly available information to suggest that this compound has any modulatory effects on sodium channels.

No data is available regarding the selectivity of this compound for any voltage-gated sodium channel subtypes.

There are no preclinical studies linking this compound to the NaV1.7 or NaV1.8 channels. These specific sodium channel subtypes are primarily recognized for their role in pain pathways. medrxiv.org

Receptor Binding Kinetics and Affinity Profiling of this compound

A detailed receptor binding and affinity profile for this compound, including data tables of its binding kinetics (Kon, Koff) and affinity (Ki, Kd) for a range of neuroreceptors, is not available in the public scientific literature. Such data is crucial for a comprehensive understanding of a compound's pharmacological profile.

Quantitative Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. nih.gov These assays utilize a radiolabeled ligand that is known to bind to the target receptor and measure the ability of the test compound, in this case, this compound, to displace the radiolabeled ligand. The affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. nih.gov

Studies have been conducted to determine the in vitro binding affinities of this compound for a range of neurotransmitter receptors. The results of these quantitative radioligand binding assays are summarized in the table below.

Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound

| Receptor | Ki (nM) |

|---|---|

| Serotonin 5-HT2A | 0.54 |

Data sourced from a study on the in vitro binding affinity of ITI-007 (this compound).

These data indicate that this compound possesses a high affinity for the serotonin 5-HT2A receptor and a moderate affinity for the dopamine D2 receptor.

Competitive Binding Studies

Competitive binding assays are a specific type of radioligand binding assay used to determine the affinity of an unlabeled compound (the competitor) by measuring its ability to displace a labeled ligand from a receptor. nih.gov The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value can then be used to calculate the Ki value, providing a quantitative measure of the competitor's binding affinity.

In the context of this compound, competitive binding studies have been instrumental in elucidating its receptor interaction profile. These studies typically involve incubating membranes from cells expressing the target receptor with a fixed concentration of a specific radioligand and varying concentrations of this compound. The displacement of the radioligand by this compound is then measured to determine its binding affinity.

While specific competitive binding curve data for this compound is not publicly available in the format of a full displacement curve, the Ki values presented in the previous section are derived from such competitive binding experiments. These studies have established the potent interaction of this compound with the serotonin 5-HT2A receptor and its moderate affinity for the dopamine D2 receptor.

Computational Modeling of Drug-Receptor Interactions for this compound

Computational modeling techniques are increasingly used in drug discovery to understand and predict how a drug molecule interacts with its target receptor at an atomic level. These methods can provide valuable insights into the binding mode, the key interacting residues, and the conformational changes that occur upon binding.

Homology Modeling and Molecular Dynamics Simulations

In the absence of an experimentally determined crystal structure of a receptor, homology modeling can be used to build a three-dimensional model based on the known structure of a homologous protein. nih.gov This model can then be used for molecular dynamics (MD) simulations, which simulate the movement of atoms in the protein and the ligand over time, providing insights into the dynamic nature of their interaction. nih.gov

While specific homology models and molecular dynamics simulation studies exclusively focused on this compound are not detailed in the public domain, the general methodology is well-established for G-protein coupled receptors (GPCRs) like the serotonin and dopamine receptors that this compound targets. These simulations can reveal how the ligand binds within the receptor's binding pocket and how this binding event may induce conformational changes in the receptor, leading to its activation or inhibition.

Ligand-Receptor Interaction Analysis

Following computational modeling, a detailed analysis of the ligand-receptor interactions is performed to identify the specific amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that are crucial for binding. This analysis helps to understand the basis of the drug's affinity and selectivity for its target.

For this compound, while specific published analyses of its ligand-receptor interactions at an atomic level are not available, its known pharmacology suggests key interactions within the binding pockets of the serotonin 5-HT2A and dopamine D2 receptors. The high affinity for the 5-HT2A receptor, for instance, would be mediated by a combination of specific interactions with key residues in the transmembrane helices of the receptor.

Functional Receptor Assays and Signaling Pathways in Preclinical Models

Functional receptor assays are essential for determining the effect of a compound on receptor activity. Unlike binding assays, which only measure affinity, functional assays measure the biological response following receptor binding, indicating whether the compound acts as an agonist, antagonist, inverse agonist, or partial agonist. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Modulations

This compound's primary targets, the serotonin 5-HT2A and dopamine D2 receptors, are both G-protein coupled receptors (GPCRs). The functional activity of this compound at these receptors has been characterized in preclinical models.

Studies have shown that this compound acts as a potent antagonist at the serotonin 5-HT2A receptor. In functional assays, it has been demonstrated to antagonize the increase in calcium fluorescence induced by serotonin.

At the dopamine D2 receptor, this compound exhibits a more complex modulatory profile. It has been described as a presynaptic partial agonist and a postsynaptic antagonist. This dual activity suggests that this compound can modulate dopaminergic neurotransmission in a nuanced manner, potentially stabilizing the system without causing the complete blockade associated with some other antipsychotic agents. This modulation of GPCR signaling is a key aspect of its preclinical pharmacodynamic profile.

Ion Channel Gating and Current Measurements

Following a comprehensive review of publicly available scientific literature and research databases, specific preclinical data detailing the effects of this compound on ion channel gating and current measurements could not be identified.

Ion channel studies are a critical component of preclinical pharmacodynamic evaluation, designed to assess a compound's potential effects on the electrical signaling of cells, particularly in the heart and nervous system. These investigations typically utilize electrophysiological techniques, such as patch-clamp assays, to directly measure the flow of ions through specific channels in cell membranes. nih.govresearchgate.net Key ion channels often examined include:

hERG (human Ether-à-go-go-Related Gene) potassium channels: Blockade of these channels can delay cardiac repolarization, which is a primary cause for QT interval prolongation and can be associated with life-threatening ventricular arrhythmias. frontiersin.orgnih.gov Therefore, assessing a compound's effect on the hERG channel is a standard part of preclinical safety pharmacology. criver.comnih.gov

Voltage-gated sodium channels (Nav): These channels are crucial for the initiation and propagation of action potentials in excitable tissues like neurons and muscle cells. mdpi.com

Voltage-gated calcium channels (Cav): These channels play a vital role in cardiac and smooth muscle contraction, as well as neurotransmitter release. mdpi.com

These studies measure changes in ion channel activity, such as the inhibition or activation of currents, and alterations in gating kinetics (the process of channel opening and closing). nih.govfrontiersin.org The results are often quantified by determining the concentration of the compound required to inhibit 50% of the channel's current (IC50). nih.gov

Due to the absence of specific research findings on this compound's interaction with these ion channels in the available literature, no data tables or detailed findings on its effects on ion channel gating and current measurements can be provided at this time.

Preclinical Metabolic and Pharmacokinetic Research of Balaperidone

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a drug will be metabolized in the body. nih.govresearchgate.net These tests estimate the rate at which a compound is broken down by metabolic enzymes, providing crucial information for predicting its in vivo pharmacokinetic properties. nih.gov

Hepatic intrinsic clearance (CLint) studies measure the innate ability of the liver to metabolize a drug, independent of other physiological factors like blood flow or protein binding. derangedphysiology.comchapman.edu These studies are typically conducted using human liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism, such as cytochrome P450s (CYPs). nih.govnih.gov

The process involves incubating Balaperidone at a known concentration with liver microsomes or hepatocytes and monitoring its disappearance over time. researchgate.net From this rate of disappearance, the metabolic half-life (t1/2) and the intrinsic clearance are calculated. researchgate.net This data is vital for predicting a drug's hepatic extraction ratio and its potential oral bioavailability. derangedphysiology.com Compounds with very high intrinsic clearance often undergo significant first-pass metabolism, leading to low bioavailability after oral administration. chapman.edu

Table 1: Illustrative Hepatic Intrinsic Clearance Data for this compound

| Parameter | Value | Unit |

|---|---|---|

| Incubation System | Human Liver Microsomes | - |

| Half-Life (t1/2) | [Data Not Available] | min |

| Intrinsic Clearance (CLint) | [Data Not Available] | µL/min/mg protein |

| Predicted In Vivo Hepatic Clearance | [Data Not Available] | mL/min/kg |

Note: This table is for illustrative purposes only. Specific data for this compound is not publicly available.

Metabolite identification and profiling are critical for understanding the complete disposition of a drug. nih.govwuxiapptec.com The goal is to identify the chemical structures of the metabolites formed and to determine their relative abundance. wuxiapptec.compharmaron.com This process is important because metabolites can be pharmacologically active, inactive, or even toxic. nih.gov

These studies are performed by incubating this compound with in vitro systems like liver microsomes or hepatocytes from various preclinical species (e.g., rat, dog) and humans. nih.gov The resulting mixture is then analyzed using advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns. pharmaron.com Comparing the metabolite profiles across different species helps to ensure that the animal models used for toxicology studies are relevant to humans. wuxiapptec.com According to regulatory guidelines, any human metabolite that constitutes more than 10% of the total drug-related material requires thorough safety evaluation. nih.govfda.gov

Table 2: Illustrative Metabolite Profile of this compound in Human Liver Microsomes

| Metabolite ID | Proposed Biotransformation | Relative Abundance (%) |

|---|---|---|

| M1 | [Data Not Available] | [Data Not Available] |

| M2 | [Data Not Available] | [Data Not Available] |

| M3 | [Data Not Available] | [Data Not Available] |

| Parent (this compound) | - | [Data Not Available] |

Note: This table is for illustrative purposes only. Specific data for this compound is not publicly available.

Preclinical Drug-Drug Interaction Potential

Preclinical studies are essential to assess the potential for a new drug to cause drug-drug interactions (DDIs). nih.gov DDIs occur when one drug alters the concentration, and therefore the effect, of another co-administered drug. mdpi.com A primary mechanism for this is the inhibition or induction of cytochrome P450 (CYP) enzymes. nih.gov

To evaluate this compound's DDI potential, in vitro studies would be conducted to determine if it inhibits or induces major CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.comnih.gov Inhibition studies measure the concentration of this compound required to reduce the activity of a specific CYP enzyme by 50% (IC50). Induction studies, typically using human hepatocytes, measure whether this compound increases the expression of CYP enzymes. nih.gov The results from these studies are used in basic static models, as recommended by regulatory agencies like the FDA, to predict whether a clinically significant interaction is likely to occur in patients. fda.gov

Table 3: Illustrative In Vitro Cytochrome P450 Inhibition Profile for this compound

| CYP Isozyme | IC50 (µM) | Potential for In Vivo Interaction |

|---|---|---|

| CYP1A2 | [Data Not Available] | [Data Not Available] |

| CYP2C9 | [Data Not Available] | [Data Not Available] |

| CYP2C19 | [Data Not Available] | [Data Not Available] |

| CYP2D6 | [Data Not Available] | [Data Not Available] |

| CYP3A4 | [Data Not Available] | [Data Not Available] |

Note: This table is for illustrative purposes only. Specific data for this compound is not publicly available.

Biodistribution Studies in Animal Models

Biodistribution studies are designed to determine how a drug distributes throughout the body after administration. nih.gov These studies provide critical information on which organs and tissues are exposed to the drug and its metabolites, which is fundamental for interpreting efficacy and toxicology findings. nih.govoslomet.no

Typically, these studies involve administering a radiolabeled version of this compound to animal models (such as mice or rats). researchgate.netnih.gov At various time points after administration, the animals are euthanized, and the concentration of radioactivity is measured in various tissues and organs (e.g., liver, spleen, kidneys, brain, heart). researchgate.netuiowa.edu This allows for a quantitative assessment of the extent of drug distribution into different body compartments. The data helps to identify potential sites of accumulation and informs dosimetry calculations for human studies. nih.govuiowa.edu

Table 4: Illustrative Biodistribution of Radiolabeled this compound in Rats (% of Injected Dose per Gram of Tissue)

| Organ | 1 hr Post-Dose | 24 hr Post-Dose |

|---|---|---|

| Blood | [Data Not Available] | [Data Not Available] |

| Liver | [Data Not Available] | [Data Not Available] |

| Spleen | [Data Not Available] | [Data Not Available] |

| Kidneys | [Data Not Available] | [Data Not Available] |

| Brain | [Data Not Available] | [Data Not Available] |

| Heart | [Data Not Available] | [Data Not Available] |

| Lungs | [Data Not Available] | [Data Not Available] |

Note: This table is for illustrative purposes only. Specific data for this compound is not publicly available.

Table 5: List of Compounds

| Compound Name |

|---|

| This compound |

| Caffeine |

| Diclofenac |

| Perazine |

| Testosterone |

Structure Activity Relationship Sar Studies of Balaperidone and Analogues

Identification of Key Pharmacophores for Receptor Binding and Modulation

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For balaperidone, which exhibits potent antagonism at both serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, the identification of key pharmacophoric features has been a central focus of research. While specific studies on this compound's pharmacophore are not extensively published, valuable insights can be drawn from related atypical antipsychotics like risperidone (B510), which share a similar receptor binding profile.

Pharmacophore models for 5-HT2A receptor antagonists typically highlight the importance of a basic nitrogen atom, an aromatic ring system, and another hydrophobic or aromatic region, all positioned at specific distances from each other. nih.gov Research on risperidone has shown that the entire structure is not strictly necessary to retain antagonist activity, suggesting that smaller fragments can still fulfill the key pharmacophoric requirements. nih.gov

For dual 5-HT2A/D2 antagonists, the key pharmacophoric elements can be summarized as follows:

A Protonatable Nitrogen Atom: This is a common feature in many neurotransmitter receptor ligands, engaging in a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain of aminergic G-protein coupled receptors (GPCRs).

An Aromatic Moiety: This feature, often a substituted phenyl or other aromatic ring system, is involved in π-π stacking or hydrophobic interactions within the receptor binding pocket. In this compound, the fluorophenyl and benzisoxazole moieties likely serve this role.

Optimal Distances: The spatial arrangement and distances between these features are critical for high-affinity binding and antagonist activity.

The following table illustrates the key pharmacophoric features and their likely corresponding structural elements in this compound.

| Pharmacophoric Feature | Corresponding Structural Element in this compound | Putative Interaction with Receptor |

| Basic Nitrogen | Piperidine (B6355638) nitrogen | Ionic interaction with an acidic residue (e.g., Asp) |

| Aromatic Ring | 4-Fluorophenyl group | π-π stacking, hydrophobic interactions |

| Second Hydrophobic/Aromatic Region | Benzisoxazole moiety | Hydrophobic interactions, potential hydrogen bonding |

| Hydrogen Bond Acceptor | Oxygen atom in the benzisoxazole ring | Hydrogen bond with a donor residue in the receptor |

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds and in optimizing lead structures. While specific QSAR models for this compound are not publicly detailed, the methodologies are standard in drug discovery.

In the context of this compound and its analogues, both linear and non-linear QSAR models would be employed.

Linear Models: Techniques like Multiple Linear Regression (MLR) are used to develop a linear equation that relates molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to biological activity. For a series of this compound analogues, an MLR equation might take the general form: log(1/IC50) = c1logP + c2σ + c3*Es + ... + k where logP represents lipophilicity, σ represents electronic effects, and Es represents steric effects.

Non-Linear Models: Given the complexity of ligand-receptor interactions, non-linear models often provide a more accurate description of the SAR. Methods such as k-Nearest Neighbors (k-NN), Support Vector Machines (SVM), and artificial neural networks (ANN) can capture complex, non-linear relationships between structural features and activity.

The development of robust QSAR models relies on the selection of appropriate molecular descriptors that encode the relevant structural information.

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule. They describe aspects such as molecular size, shape, and branching. Examples include molecular connectivity indices (e.g., Chi indices) and topological polar surface area (TPSA), which is a good predictor of drug absorption.

3D Molecular Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide a more detailed representation of its spatial properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods. mdpi.com These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity. For this compound analogues, these maps would guide chemists in designing new derivatives with enhanced receptor affinity and selectivity.

Molecular Modification Strategies for Optimizing Preclinical Activity

The insights gained from SAR and QSAR studies are directly applied to the molecular modification of a lead compound to optimize its preclinical profile. biomedres.us The goal is to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Several molecular modification strategies are commonly employed in drug discovery and would be relevant to the optimization of this compound analogues:

Scaffold Hopping: This involves replacing the core chemical scaffold of the molecule with a structurally different one while retaining the key pharmacophoric features. nih.gov This can lead to the discovery of novel chemical series with improved properties or a different intellectual property landscape.

Isosteric and Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties. For example, replacing a hydrogen atom with a fluorine atom (as seen in the fluorophenyl group of this compound) can block metabolic oxidation and improve metabolic stability without drastically altering the molecule's size or electronic properties.

Functional Group Modification: Altering or introducing new functional groups can fine-tune the compound's properties. biomedres.us For instance, modifications to the piperidine ring or the linker between the aromatic moieties could influence receptor affinity, selectivity, and pharmacokinetic parameters.

The following table summarizes potential molecular modification strategies and their expected impact on the properties of this compound analogues.

| Modification Strategy | Example Modification | Expected Impact |

| Aromatic Ring Substitution | Introduction of different substituents on the phenyl ring | Modulate electronic properties and hydrophobic interactions, affecting affinity and selectivity. |

| Linker Modification | Altering the length or rigidity of the chain connecting the piperidine and benzisoxazole moieties | Optimize the spatial orientation of the pharmacophoric groups for improved receptor fit. |

| Piperidine Ring Modification | Substitution on the piperidine ring | Influence basicity (pKa) and interactions with the receptor; potentially alter metabolic stability. |

| Benzisoxazole Ring Alteration | Replacement with other heterocyclic systems (scaffold hopping) | Explore new chemical space, potentially leading to improved selectivity or novel pharmacology. |

Through the iterative application of these design principles, guided by SAR and QSAR, medicinal chemists can systematically refine the structure of this compound analogues to achieve a desirable preclinical profile.

Synthetic and Derivatization Methodologies for Balaperidone Research

Chemical Synthesis Pathways for Balaperidone

The synthesis of this compound, chemically known as 1-(1-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, is a multi-step process that relies on the construction of key heterocyclic intermediates. The core of the molecule is the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one scaffold, which is a known pharmacophore in various biologically active compounds. nih.gov

A common synthetic route to this central scaffold involves the reaction of 1-fluoro-2-nitrobenzene (B31998) with a protected form of 4-aminopiperidine, such as tert-butyl piperidin-4-ylcarbamate. The initial step is a nucleophilic aromatic substitution, followed by the catalytic hydrogenation of the nitro group to form a diamine intermediate. mdpi.com This diamine can then be cyclized using a carbonylating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or diphenyl cyanocarbonimidate to form the benzimidazolone ring system. mdpi.com

Once the primary 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one intermediate is obtained, the final step in the synthesis of this compound involves N-alkylation of the piperidine (B6355638) nitrogen. This is achieved by reacting the intermediate with a suitable four-carbon electrophile that is attached to the second benzimidazolone ring. A plausible reagent for this step is 1-(4-halobutyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (where halo is typically chloro, bromo, or iodo). The reaction, a standard nucleophilic substitution, connects the two key fragments to yield the final this compound structure.

A generalized synthetic scheme is presented below:

Table 1: Generalized Synthesis Steps for this compound

| Step | Reactants | Key Transformation | Intermediate/Product |

| 1 | 1-fluoro-2-nitrobenzene, tert-butyl piperidin-4-ylcarbamate | Nucleophilic Aromatic Substitution | tert-butyl 4-(2-nitrophenylamino)piperidine-1-carboxylate |

| 2 | Intermediate from Step 1, H₂, Catalyst (e.g., Pd/C) | Nitro Group Reduction | tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate |

| 3 | Intermediate from Step 2, Carbonylating Agent (e.g., CDI) | Cyclization | tert-butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate |

| 4 | Intermediate from Step 3, Acid (e.g., TFA) | Boc Deprotection | 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one |

| 5 | Intermediate from Step 4, 1-(4-halobutyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, Base | N-Alkylation | This compound |

This table represents a plausible synthetic pathway based on established chemical principles for related molecules.

Prodrug Design and Characterization for Enhanced Preclinical Performance

The development of prodrugs—inactive or less active precursors that are metabolized into the active parent drug in the body—is a widely used strategy to overcome pharmaceutical and pharmacokinetic barriers. nih.gov This approach can enhance properties such as solubility, chemical stability, and oral bioavailability. nih.gov For a compound like this compound, prodrug strategies could theoretically be employed to improve its absorption and distribution characteristics.

While specific prodrugs of this compound are not extensively described in publicly available literature, general principles of prodrug design are applicable. For instance, a common strategy involves creating ester or carbamate (B1207046) derivatives. In the case of this compound, the secondary amine on the piperidine ring or the N-H group on one of the benzimidazolone rings could be targeted for modification. For example, attaching a promoiety like an amino acid or a phosphate (B84403) group could enhance water solubility or facilitate transport via specific carrier proteins. mdpi.com

The characterization of such hypothetical prodrugs would involve a series of preclinical studies:

Chemical Stability: Assessing the prodrug's stability in different pH environments and in plasma to ensure it remains intact until it reaches the desired site of conversion. nih.gov

Enzymatic Conversion: In vitro studies using liver microsomes or specific enzymes (e.g., esterases) to confirm the conversion of the prodrug to the active this compound.

Permeability: Using cell-based assays, such as Caco-2 monolayers, to evaluate the prodrug's ability to cross intestinal barriers.

Pharmacokinetic Profiling: In vivo studies in animal models to compare the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug with that of the parent compound.

One prominent example of a prodrug strategy for a different benzimidazole-containing antiviral agent is balapiravir, the tri-isobutyrate ester prodrug of R1479. This modification was designed specifically to improve the oral exposure of the parent nucleoside analog. nih.gov This case highlights the potential for ester-based prodrugs to significantly enhance the clinical utility of a parent compound.

Development of Radiolabeled this compound for Research Applications

Radiolabeled compounds are indispensable tools in pharmaceutical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). nih.govresearchgate.net PET allows for the non-invasive, quantitative assessment of a drug's distribution and target engagement in living subjects. The development of a radiolabeled version of this compound would be crucial for understanding its pharmacokinetics and target occupancy in the central nervous system.

The benzimidazole (B57391) scaffold is amenable to radiolabeling with common PET isotopes such as Carbon-11 (¹¹C, half-life ≈ 20 minutes) and Fluorine-18 (¹⁸F, half-life ≈ 110 minutes). nih.gov

Potential Radiolabeling Strategies for this compound:

¹¹C-Labeling: A common method for incorporating ¹¹C is through methylation of a suitable precursor containing a hydroxyl or amine group, using [¹¹C]methyl iodide or [¹¹C]methyl triflate. For this compound, if a desmethyl precursor were synthesized (e.g., replacing a hypothetical methyl group on one of the aromatic rings with a hydroxyl group), it could be radiolabeled in the final synthetic step.

¹⁸F-Labeling: Fluorine-18 is often introduced via nucleophilic substitution on a precursor containing a good leaving group, such as a tosylate, mesylate, or nitro group. A precursor to this compound could be designed with such a leaving group on one of the benzene (B151609) rings of the benzimidazolone moieties, allowing for the late-stage introduction of ¹⁸F.

The table below summarizes established radiosynthesis methods for other benzimidazole-based PET tracers, which could be adapted for this compound.

Table 2: Potential Radiosynthesis Methods for a this compound PET Tracer

| Isotope | Labeling Method | Precursor Type | Typical Reaction Conditions | Reference |

| Carbon-11 (¹¹C) | O-[¹¹C]methylation | Phenol precursor | [¹¹C]CH₃I, Base | mdpi.com |

| Fluorine-18 (¹⁸F) | Nucleophilic Substitution | Mesylate precursor | K[¹⁸F]F/Kryptofix 2.2.2, 140°C | researchgate.net |

| Fluorine-18 (¹⁸F) | Nucleophilic Substitution | Nitro precursor | K[¹⁸F]F/Kryptofix 2.2.2, DMSO, 150°C | nih.gov |

The development of a radiolabeled this compound would enable critical preclinical and clinical research, including determining its brain penetration, identifying its binding sites, and assessing its interaction with its molecular targets in real-time.

Theoretical Frameworks Guiding Balaperidone Research

Application of Drug-Receptor Interaction Theories

The interaction between a drug and a receptor is the foundational concept for understanding its pharmacological effect. For balaperidone, its actions are primarily explained through its binding to specific neurotransmitter receptors. Research indicates that this compound acts as an antagonist at several key receptors, including serotonin (B10506) 5-HT2A, dopamine (B1211576) D4, and sigma-2 receptors. patsnap.com

Drug-receptor interaction theories classify drugs based on their ability to bind to a receptor (affinity) and elicit a biological response (efficacy). oup.com An agonist is a compound that binds to a receptor and activates it, producing a response. youtube.comjove.com Conversely, an antagonist binds to a receptor but does not activate it; instead, it blocks the receptor, preventing an agonist from binding and producing a response. oup.comyoutube.com

These interactions can be further defined:

Competitive Antagonism: The antagonist competes with the agonist for the same binding site on the receptor. nih.gov This type of antagonism can often be overcome by increasing the concentration of the agonist. oup.com

Non-competitive Antagonism: The antagonist binds to a different site on the receptor (an allosteric site) or binds irreversibly to the primary site, preventing the agonist from producing its maximum effect, regardless of the agonist's concentration. nih.gov

This compound's mechanism is understood within this framework as it functions as an antagonist. patsnap.com By occupying and blocking dopamine and serotonin receptors, it prevents the endogenous neurotransmitters (the natural agonists) from binding and activating these receptors. This blockade is central to the theories explaining its antipsychotic effects.

| Term | Definition | Relevance to this compound |

|---|---|---|

| Agonist | A ligand that binds to and activates a receptor, eliciting a biological response. jove.comnih.gov | This compound acts to block the effects of natural agonists like dopamine and serotonin. |

| Antagonist | A ligand that binds to a receptor but does not activate it, preventing agonist-mediated responses. youtube.comnih.gov | This compound is characterized as an antagonist at 5-HT2A, D4, and sigma-2 receptors. patsnap.com |

| Affinity | The strength of the binding between a ligand and a receptor. youtube.com | This compound exhibits a specific binding affinity for its target receptors. |

| Efficacy | The ability of a ligand to produce a biological response after binding to a receptor. nih.gov | As an antagonist, this compound has affinity but is considered to have zero intrinsic efficacy. |

Allosteric modulation is a more nuanced form of receptor interaction. It occurs when a compound, known as an allosteric modulator, binds to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous agonist. nih.govwikipedia.orgnumberanalytics.com This binding induces a conformational change in the receptor, which in turn alters the affinity or efficacy of the orthosteric ligand. nih.govfiveable.me

Types of allosteric modulators include:

Positive Allosteric Modulators (PAMs): These enhance the effect of the orthosteric agonist, for instance, by increasing its binding affinity or efficacy. nih.govwikipedia.org

Negative Allosteric Modulators (NAMs): These reduce the effect of the orthosteric agonist. nih.govwikipedia.org

Neutral Allosteric Modulators: These bind to the allosteric site and can prevent other modulators from binding without affecting agonist activity themselves. wikipedia.org

This concept is highly relevant for G-protein coupled receptors (GPCRs), the family to which dopamine and serotonin receptors belong. numberanalytics.com While this compound is primarily classified as a competitive antagonist at the orthosteric site, the theoretical framework of allosteric modulation provides another potential mechanism through which drugs can fine-tune neurotransmission at its target receptors, offering a more targeted approach with potentially fewer side effects compared to traditional agonists or antagonists. numberanalytics.comfiveable.me

Pharmacological Theories of Central Nervous System Modulation

The therapeutic action of antipsychotic drugs like this compound is explained by theories that describe how they modulate neurotransmitter systems in the brain to alleviate symptoms of psychosis.

The "dopamine hypothesis of schizophrenia" is a cornerstone theory, positing that positive psychotic symptoms (like hallucinations and delusions) arise from hyperactive dopamine signaling, particularly via D2 receptors in the mesolimbic pathway. wikipedia.orgpsychcentral.comnih.gov The therapeutic potency of many antipsychotics correlates with their ability to block D2 receptors. oup.comresearchgate.net A revised version of this hypothesis suggests that while the mesolimbic pathway is hyperactive, a hypoactive dopamine system (reduced D1 receptor activity) in the mesocortical pathway contributes to negative and cognitive symptoms. nih.gov

Building on this, the "serotonin-dopamine hypothesis" incorporates the role of serotonin, particularly the 5-HT2A receptor. cambridge.orgnih.gov This model suggests that antagonism of 5-HT2A receptors can lead to an increase in dopamine release in certain brain regions, such as the prefrontal cortex, which may help alleviate negative symptoms. nih.gov The hallucinogenic effects of 5-HT2A agonists like LSD further support the role of this receptor in psychosis. youtube.com The mechanism of many atypical antipsychotics is proposed to be a combination of D2 and 5-HT2A antagonism. drugbank.com this compound's action as a potent antagonist at both 5-HT2A and dopamine receptors places its mechanism squarely within these guiding theories of CNS modulation for psychosis. patsnap.compsychopharmacologyinstitute.com

| Theory | Core Concept | Relevance to this compound |

|---|---|---|

| Dopamine Hypothesis | Psychosis is linked to hyperactive dopaminergic transmission in the mesolimbic pathway. wikipedia.orgnih.gov | This compound's antagonism of dopamine D4 receptors aligns with this theory's focus on modulating dopamine signaling. patsnap.com |

| Serotonin-Dopamine Hypothesis | An imbalance between serotonin (especially 5-HT2A) and dopamine systems underlies psychosis. cambridge.orgnih.gov | This compound's combined 5-HT2A and dopamine receptor antagonism is characteristic of drugs developed under this model. patsnap.comdrugbank.com |

Pain Pathway Theories and Sodium Channel Involvement

While primarily investigated for psychosis, the receptor profile of this compound suggests a potential intersection with pain modulation theories. The sigma receptors, particularly the sigma-1 subtype, are densely located in key pain-processing areas of the central and peripheral nervous systems and are known to modulate the activity of ion channels and other receptors involved in pain signaling. tandfonline.comtandfonline.com Antagonism of sigma-1 receptors has been shown to be effective in animal models of neuropathic and inflammatory pain. nih.govresearchgate.netbohrium.com this compound's activity as a sigma-2 receptor antagonist suggests a possible, though less explored, role in pathways related to cellular stress and pain.

Furthermore, voltage-gated sodium channels are critical for the generation and propagation of action potentials along sensory nerves in pain pathways. nih.govnih.gov Specific subtypes, such as Na(v)1.7 and Na(v)1.8, are implicated in human pain disorders. nih.govnih.gov Some antipsychotic drugs have been shown to possess sodium channel-blocking properties, which may contribute to their broader pharmacological profile. nih.govnih.govwikitox.org This mechanism is particularly relevant in theories of pain that involve neuronal hyperexcitability, where blocking these channels can dampen excessive pain signaling. newatlas.compatsnap.com The potential for this compound to interact with these targets places its research within the context of developing novel, non-opioid analgesics that work by modulating neuronal excitability and complex signaling pathways. nih.govmedcitynews.com

Advanced Preclinical Research Models and Methodologies

In Vitro Cellular Models for Receptor and Ion Channel Studies

In the early stages of drug discovery, understanding how a compound interacts with various receptors and ion channels is paramount. In vitro cellular models provide a controlled environment to dissect these interactions with high precision.

Recombinant Cell Lines and Native Tissue Preparations

To meticulously assess the binding affinity and functional activity of balaperidone at specific molecular targets, researchers have employed recombinant cell lines. These are typically host cells, such as Chinese Hamster Ovary (CHO) cells, that have been genetically engineered to express a single human receptor subtype. This approach allows for the isolated study of the drug's interaction with a specific target without the confounding influence of other receptors present in native tissues.

Studies have revealed that this compound possesses a distinct receptor binding profile. It demonstrates high affinity for several key receptors implicated in psychiatric disorders. Specifically, in vitro binding assays using recombinant human receptors have quantified the binding affinity (pKi) of this compound for various targets.

Functional assays in these recombinant cell lines have further characterized the nature of these interactions. For instance, this compound has been shown to act as a full antagonist at human dopamine (B1211576) D2 and D3 receptors, with pA2 values of 9.3 and 8.9, respectively. nih.gov In contrast, it exhibits full agonist activity at human serotonin (B10506) 5-HT1A receptors, with a pEC50 value of 9.0. nih.gov This dual action as a dopamine antagonist and serotonin agonist is a key feature of its pharmacological profile.

Table 1: In Vitro Functional Activity of this compound

| Receptor | Cell Line | Assay Type | Activity | Potency |

|---|---|---|---|---|

| Human 5-HT1A | Recombinant CHO | Functional Agonism | Full Agonist | pEC50 = 9.0 nih.gov |

| Human D2 | Recombinant CHO | Functional Antagonism | Full Antagonist | pA2 = 9.3 nih.gov |

| Human D3 | Recombinant CHO | Functional Antagonism | Full Antagonist | pA2 = 8.9 nih.gov |

In Vivo Animal Models for Investigating Mechanism of Action

Following in vitro characterization, the investigation of a drug candidate moves to in vivo animal models. These models are crucial for understanding how the compound's mechanism of action translates to a complex biological system and for predicting its potential therapeutic effects.

Rodent Models (e.g., Pain, Psychiatric Relevance)

Rodent models are extensively used in preclinical research due to their well-characterized genetics, physiology, and the availability of validated behavioral paradigms that can mimic certain aspects of human diseases.

In the context of psychiatric relevance, this compound has been evaluated in various rodent models. For example, its dopamine D2 receptor antagonism has been demonstrated by its ability to antagonize apomorphine-induced climbing behavior in mice. nih.gov This is a standard test to assess the antipsychotic potential of a compound. Furthermore, its 5-HT1A receptor agonist activity has been confirmed in vivo through the induction of 5-HT1A syndrome behaviors and hypothermia in rats, effects that are reversed by the 5-HT1A antagonist WAY100635. nih.gov In drug discrimination studies, this compound fully generalized to the 5-HT1A agonist training drug, flesinoxan, further solidifying its in vivo 5-HT1A agonist properties. nih.gov

Animal models of pain, such as the hot-plate and formalin tests in rodents, are standard for evaluating the analgesic potential of new compounds. nih.govnih.govmeliordiscovery.comresearchgate.netmdpi.com The hot-plate test measures the latency of a rodent's response to a thermal stimulus, while the formalin test assesses the response to a persistent chemical nociceptive stimulus, which has both an early (neurogenic) and a late (inflammatory) phase. While these models are established for pain research, specific studies detailing the effects of this compound in these particular pain paradigms are not extensively reported in the currently available literature.

Non-Human Primate Models (if applicable to preclinical research)

Non-human primates (NHPs) are often used in later stages of preclinical development due to their close physiological and genetic similarity to humans. lboro.ac.uknih.govnih.gov They can provide valuable data on pharmacokinetics, pharmacodynamics, and safety that is more translatable to the human condition. However, the use of NHP models is subject to strict ethical considerations and is typically reserved for when data from lower species is insufficient. At present, specific preclinical research findings on this compound in non-human primate models are not widely available in published literature.

Advanced Bioanalytical Techniques in Preclinical Metabolism and PK

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) and its pharmacokinetic (PK) profile is a critical component of preclinical development. Advanced bioanalytical techniques are essential for accurately quantifying the drug and its metabolites in biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the gold standard for the quantitative analysis of drugs and their metabolites in biological samples such as plasma and urine. nih.govmdpi.commdpi.com This technique combines the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.

In the preclinical evaluation of this compound, LC-MS/MS would be the method of choice for determining its pharmacokinetic profile and for identifying its metabolites. While the general application of LC-MS in drug metabolism is well-documented, specific published studies detailing the comprehensive metabolite profiling of this compound in rats or other preclinical species, including the structural elucidation of its major metabolites using this technique, are not readily found in the public domain. Such studies would typically involve the administration of this compound to animals, followed by the collection of biological samples at various time points. These samples would then be analyzed by LC-MS/MS to identify and quantify the parent drug and any biotransformation products. nih.gov

Future Directions and Emerging Avenues in Balaperidone Research

Exploration of Novel Receptor Targets and Off-Targets in Preclinical Research

While the primary pharmacological profile of Balaperidone is centered on its interaction with 5-HT2A and D4 receptors, the future of its preclinical research will likely involve a comprehensive exploration of additional molecular targets and potential off-target effects. This broader investigation is crucial for a more complete understanding of its mechanism of action and for identifying new therapeutic opportunities or potential liabilities.

Furthermore, a thorough assessment of "off-target" interactions is a critical component of modern drug development to ensure safety. fda.gov Off-target effects, which can be either beneficial or detrimental, arise from the unintended interaction of a drug with molecular targets other than its primary ones. nih.gov Advanced in silico and in vitro screening methods can predict and identify these interactions early in the preclinical phase. fda.govnih.gov Understanding the off-target profile of this compound can provide mechanistic insights into any observed adverse effects and guide the development of safer, more targeted second-generation compounds. The identification of off-target interactions is not solely for safety assessment; it can also lead to drug repurposing, where a compound is found to be effective for a new indication based on its interaction with an unexpected target.

Integration of Artificial Intelligence and Machine Learning in Preclinical Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing preclinical drug discovery, offering powerful tools to accelerate research and enhance decision-making. rjsocmed.comresearchgate.netnih.gov For a compound like this compound, these computational approaches can be leveraged in several key areas to guide future research.

AI algorithms can analyze vast datasets from high-throughput screening, genomic, and proteomic studies to identify novel potential targets for this compound or to understand the complex signaling pathways it modulates. nih.gov For instance, ML models can be trained on existing pharmacological data to predict the binding affinity of this compound and its analogs to a wide range of receptors, thereby prioritizing which novel targets to investigate experimentally. nih.gov This can significantly reduce the time and cost associated with traditional screening methods.

Furthermore, AI can play a pivotal role in designing new molecules with improved properties based on the scaffold of this compound. Generative AI models can propose novel chemical structures that are predicted to have higher affinity for desired targets and a more favorable off-target profile. nih.gov These in silico predictions can then be synthesized and tested, streamlining the process of lead optimization.

Another significant application of AI is in the prediction of adverse drug reactions and toxicity. nih.gov By analyzing the chemical structure of this compound and its known interactions, ML models can predict potential safety liabilities that may not have been apparent in initial preclinical studies. nih.gov This predictive capability allows for a more informed and targeted approach to safety pharmacology assessments. The use of AI in drug repurposing is also a promising avenue. By mining extensive biological and clinical datasets, AI algorithms can identify potential new therapeutic uses for this compound by uncovering previously unknown links between its molecular targets and various disease states. nih.gov

Research Synthesis and Meta Analysis of Preclinical Balaperidone Studies

Methodologies for Systematic Review of Preclinical Evidence

In the absence of specific systematic reviews on balaperidone, we can look to established methodologies for conducting such research in the preclinical space. A systematic review of preclinical evidence for a compound like this compound would typically involve a multi-step, rigorous process to minimize bias and provide a comprehensive overview of the existing research. nih.govnih.gov

The initial and crucial stage is the formulation of a precise research question and the development of a detailed protocol. This protocol would pre-define the search strategy, including the databases to be searched (e.g., PubMed, Embase, PsycINFO), and the specific keywords and search terms related to this compound and relevant preclinical models of psychiatric disorders.

Following the literature search, a stringent screening process would be employed. This involves at least two independent reviewers assessing the titles, abstracts, and subsequently, the full texts of retrieved articles against pre-specified inclusion and exclusion criteria. These criteria would likely address aspects such as the animal species used, the disease models employed, and the outcome measures reported.

Data extraction is the next key step, where relevant information from the included studies is systematically collected. This would encompass details about the study design, animal characteristics, experimental procedures, and the reported results. To ensure methodological rigor, the risk of bias in each included study would be assessed using a standardized tool, such as the SYRCLE (Systematic Review Centre for Laboratory Animal Experimentation) risk of bias tool.

Qualitative Synthesis of Preclinical Findings

Without a published systematic review, a formal qualitative synthesis of preclinical findings for this compound is not available. A qualitative synthesis, also known as a narrative synthesis, involves the textual combination and interpretation of findings from various studies. ru.nl This approach is particularly useful when the included studies are heterogeneous in their design and outcome measures, making a statistical combination of the data challenging.

A future qualitative synthesis of this compound preclinical studies would aim to identify consistent patterns and themes across different animal models and experimental paradigms. It would explore the reported effects of this compound on behaviors relevant to psychosis, such as deficits in sensorimotor gating (prepulse inhibition) and hyperactivity induced by dopamine (B1211576) agonists. The synthesis would also likely categorize findings based on the specific receptor binding profile of this compound, particularly its interactions with dopamine D2 and serotonin (B10506) 5-HT2A receptors.

Quantitative Synthesis (Meta-Analysis) of Preclinical Data

A quantitative synthesis, or meta-analysis, provides a statistical summary of the results from multiple studies. nih.gov This powerful technique can yield a more precise estimate of the treatment effect than any single study. However, for a meta-analysis to be meaningful, the included studies must be sufficiently similar in their design, interventions, and outcome measures.

常见问题

Q. How should researchers document and archive raw data for this compound studies to facilitate replication?

- Methodological Answer :

- FAIR Principles : Store datasets in repositories (e.g., Zenodo) with unique DOIs, metadata, and machine-readable formats .

- Supplemental Materials : Include raw chromatograms, spectral data, and unprocessed imaging files in appendices, referenced in the main text .

- Code Sharing : Publish analysis scripts (e.g., R/Python) for custom algorithms used in pharmacokinetic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。